molecular formula C11H8F3NO B13646483 3-Methoxy-7-(trifluoromethyl)quinoline

3-Methoxy-7-(trifluoromethyl)quinoline

Cat. No.: B13646483
M. Wt: 227.18 g/mol
InChI Key: HVQMIPLEAYMVJN-UHFFFAOYSA-N
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Description

3-Methoxy-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-Methoxy-7-(trifluoromethyl)quinoline often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts, high temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

3-Methoxy-7-(trifluoromethyl)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antibacterial, antineoplastic, and antiviral agent.

    Industry: Used in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3-Methoxy-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methoxy-7-(trifluoromethyl)quinoline include other fluorinated quinolines, such as:

  • 3-Fluoroquinoline
  • 7-Fluoroquinoline
  • 3,5-Difluoroquinoline

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the methoxy and trifluoromethyl groups. These functional groups confer unique chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

3-methoxy-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3NO/c1-16-9-4-7-2-3-8(11(12,13)14)5-10(7)15-6-9/h2-6H,1H3

InChI Key

HVQMIPLEAYMVJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=C(C=CC2=C1)C(F)(F)F

Origin of Product

United States

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